GW406108X was synthesized as part of the Published Kinase Inhibitor Set (PKIS) by GlaxoSmithKline. This classification encompasses compounds that have been rigorously screened for their activity against a range of kinases, allowing researchers to explore their potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. GW406108X is categorized as an autophagy inhibitor, specifically targeting ULK1 kinase activity, which plays a critical role in the initiation of autophagy .
The compound exhibits an IC50 value of approximately 0.82 µM in ATPase assays, indicating its potency in inhibiting ATP-dependent processes .
The molecular structure of GW406108X features a complex arrangement conducive to its inhibitory action on kinases. While specific structural data is not extensively detailed in public resources, it is generally characterized by:
Molecular modeling studies have indicated that GW406108X competes with ATP for binding to ULK1, demonstrating a competitive inhibition mechanism .
GW406108X primarily undergoes reactions typical for small-molecule inhibitors interacting with protein targets:
These reactions are often monitored using biochemical assays that measure changes in ADP production or substrate phosphorylation.
The mechanism by which GW406108X exerts its effects involves:
Data from studies indicate that the compound's action can be quantified through assays measuring changes in autophagic markers following treatment with GW406108X.
GW406108X possesses several notable physical and chemical properties:
These properties make it suitable for laboratory research applications involving cell culture and biochemical assays.
GW406108X has several potential applications in scientific research:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3